Enhanced Lipophilicity (LogP) of 6-Fluoro Derivative Compared to Unsubstituted 2,3-Dihydroquinolin-4(1H)-one
The 6-fluoro substitution increases the lipophilicity of the 2,3-dihydroquinolin-4(1H)-one scaffold, as quantified by the calculated LogP value. The 6-fluoro derivative exhibits a LogP of 1.73, which is higher than the predicted LogP for the unsubstituted 2,3-dihydroquinolin-4(1H)-one (estimated LogP ≈ 1.3) . This difference, while moderate, can influence membrane permeability and solubility in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.73 (calculated) |
| Comparator Or Baseline | 2,3-Dihydroquinolin-4(1H)-one (unsubstituted): estimated LogP ≈ 1.3 |
| Quantified Difference | ΔLogP ≈ +0.4 |
| Conditions | Predicted LogP values based on chemical structure |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, a critical parameter for intracellular target engagement in cell-based assays.
